molecular formula C25H16N2O2S B7690150 (E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one

(E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one

Cat. No. B7690150
M. Wt: 408.5 g/mol
InChI Key: UYXUNFNNFWPEMM-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of oxazole derivative that has been synthesized through a specific method. In

Mechanism of Action

The mechanism of action of (E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound also inhibits the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
(E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to have various biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory and antioxidant properties. The compound has also been found to have neuroprotective effects and has been studied as a potential drug for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its potential as a drug candidate. The compound has shown promising results in preclinical studies and could be developed into a drug for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which could limit its availability for research purposes.

Future Directions

There are several future directions for the research on (E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One direction is to further study the mechanism of action of the compound and its potential as a drug candidate for the treatment of various diseases. Another direction is to explore the potential of this compound in other fields of scientific research, such as materials science and catalysis. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of (E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzothiazole with 2-bromo-3-methylquinoline in the presence of a catalyst to form 2-(quinolin-3-yl)benzo[d]thiazole. This compound is then reacted with 4-bromobenzaldehyde in the presence of a base to form (E)-2-phenyl-4-((2-(quinolin-3-yl)benzo[d]thiazol-6-yl)methylene)oxazol-5(4H)-one. Finally, the addition of phenylthiol to the above compound yields (E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one.

Scientific Research Applications

(E)-2-phenyl-4-((2-(phenylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is its use in the development of new drugs. The compound has been found to have anti-cancer properties and has been studied as a potential drug for the treatment of various types of cancer.

properties

IUPAC Name

(4E)-2-phenyl-4-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O2S/c28-25-22(26-23(29-25)17-9-3-1-4-10-17)16-19-15-18-11-7-8-14-21(18)27-24(19)30-20-12-5-2-6-13-20/h1-16H/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXUNFNNFWPEMM-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3SC5=CC=CC=C5)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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